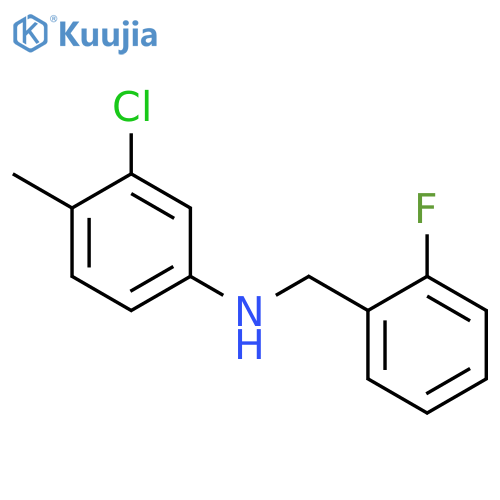

Cas no 940367-51-1 (3-Chloro-N-(2-fluorobenzyl)-4-methylaniline)

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline 化学的及び物理的性質

名前と識別子

-

- 940367-51-1

- 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline

- AKOS002623361

-

- MDL: MFCD11058493

- インチ: InChI=1S/C14H13ClFN/c1-10-6-7-12(8-13(10)15)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3

- InChIKey: LSKYBTVQTBWICU-UHFFFAOYSA-N

- SMILES: CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)Cl

計算された属性

- 精确分子量: 249.0720553g/mol

- 同位素质量: 249.0720553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- XLogP3: 4.5

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F786922-1g |

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline |

940367-51-1 | 97 | 1g |

RMB 8585.60 | 2025-02-21 | |

| Cooke Chemical | F786922-250mg |

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline |

940367-51-1 | 97 | 250mg |

RMB 2681.60 | 2025-02-21 |

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline 関連文献

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

3-Chloro-N-(2-fluorobenzyl)-4-methylanilineに関する追加情報

Professional Introduction to Compound with CAS No. 940367-51-1 and Product Name: 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline

3-Chloro-N-(2-fluorobenzyl)-4-methylaniline, identified by the CAS number 940367-51-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a chloro-substituted aniline core with a fluorobenzyl side chain and a methyl group at the para position, has garnered attention due to its structural features and potential biological activities. The presence of both electron-withdrawing and electron-donating groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structural motif is particularly intriguing for medicinal chemists working on developing novel therapeutic agents. The chloro group at the 3-position of the aniline ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more complex molecules. Meanwhile, the 2-fluorobenzyl moiety introduces a fluorine atom, a common pharmacophore known for its ability to modulate metabolic stability and binding affinity. The methyl group at the 4-position further influences the electronic properties of the aromatic system, potentially affecting interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary virtual screening models indicate potential interactions with enzymes involved in inflammatory pathways, making it a promising candidate for further investigation in the development of anti-inflammatory drugs.

In parallel, experimental approaches have been employed to validate these computational findings. In vitro assays have demonstrated that derivatives of this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. These results align well with the structural features predicted by computational models, reinforcing the hypothesis that 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline could serve as a lead compound for drug development.

The role of fluorine in medicinal chemistry cannot be overstated. The introduction of a fluorine atom into aromatic rings often enhances binding affinity and metabolic stability, attributes that are critical for drug efficacy and duration of action. In the case of 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline, the fluorobenzyl side chain is strategically positioned to interact favorably with biological targets while maintaining structural integrity under physiological conditions.

Moreover, synthetic methodologies have been refined to facilitate the preparation of this compound and its analogs. Modern synthetic routes leverage transition metal catalysis and palladium-mediated cross-coupling reactions to construct complex molecular architectures efficiently. These advances have not only improved yields but also reduced the environmental impact of synthetic processes, aligning with green chemistry principles.

The potential applications of 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline extend beyond anti-inflammatory therapies. Researchers are exploring its utility in other therapeutic areas, including oncology and neurology. Preclinical studies have hinted at its ability to interfere with signaling pathways relevant to cancer cell proliferation and neurodegenerative diseases. These findings underscore the compound's versatility as a chemical scaffold for multiple drug discovery initiatives.

As interest in personalized medicine grows, compounds like 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline are being evaluated for their potential use in targeted therapies. By fine-tuning their structures through rational drug design, these molecules can be tailored to interact specifically with disease-causing targets while minimizing off-target effects. This approach holds promise for developing more effective and safer treatments for complex diseases.

The integration of high-throughput screening (HTS) technologies has further accelerated the evaluation process for 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline and its derivatives. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further optimization. This high-throughput approach has been instrumental in uncovering novel pharmacological activities that might otherwise remain undiscovered through traditional screening methods.

In conclusion, 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline (CAS No. 940367-51-1) represents a compelling example of how structural innovation can lead to significant advancements in drug discovery. Its unique combination of functional groups and favorable physicochemical properties positions it as a valuable tool for medicinal chemists exploring new therapeutic avenues. As research continues to evolve, this compound is likely to play an increasingly important role in developing next-generation pharmaceuticals.

940367-51-1 (3-Chloro-N-(2-fluorobenzyl)-4-methylaniline) Related Products

- 40829-32-1(h-tyr-ile-oh)

- 93877-26-0(1-(4-phenylphenyl)cyclopentane-1-carboxylic acid)

- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)

- 1152185-58-4(Montelukast Sulfoxide(Mixture of Diastereomers))

- 2361635-28-9(Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-)

- 201016-22-0(N-Me-lys(z)-oh)

- 76474-52-7(Z-Arg-Arg-bNA acetate salt)

- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)

- 125764-79-6(4-isocyanopyridine)

- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)